2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
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Description
2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20FN3O2S2 and its molecular weight is 441.54. The purity is usually 95%.
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Biological Activity
The compound 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its biological activity. This article synthesizes diverse research findings and case studies to elucidate its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a thienopyrimidine core, which is known for its versatility in medicinal chemistry. The presence of the benzyl and 4-fluorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities, including:
- Antimicrobial Activity : Thienopyrimidines have been shown to possess antibacterial and antifungal properties. For instance, modifications in the thienopyrimidine structure can lead to enhanced activity against various pathogens .
- Anticancer Properties : Some thienopyrimidine derivatives act as potent inhibitors of cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's ability to modulate pathways related to apoptosis and cell cycle regulation has been documented .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of BET Proteins : The compound has been identified as a selective inhibitor of bromodomain and extraterminal (BET) proteins, which play critical roles in regulating gene expression associated with cancer progression .
- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. This effect is often mediated through the upregulation of cyclin-dependent kinase inhibitors .
Data Tables
Biological Activity | Target | Effect | Reference |
---|---|---|---|
Antimicrobial | Various pathogens | Inhibitory | |
Anticancer | BET proteins | Inhibition of proliferation | |
Cell Cycle Regulation | Cancer cells | Induction of arrest |
Case Studies
- Anticancer Efficacy : A study investigating the effects of thienopyrimidine derivatives on human leukemia cells demonstrated that this compound exhibited significant cytotoxicity at low micromolar concentrations. The mechanism involved apoptosis induction through mitochondrial pathways .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications similar to those present in our compound significantly enhanced antibacterial activity compared to standard antibiotics .
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S2/c1-14-11-18-20(30-14)21(28)26(12-15-5-3-2-4-6-15)22(25-18)29-13-19(27)24-17-9-7-16(23)8-10-17/h2-10,14H,11-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELWGFBGIWPZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.